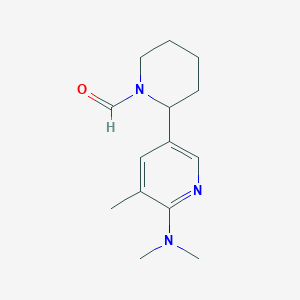![molecular formula C15H13ClN2O2S B11806918 4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11806918.png)
4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-クロロフェニル)-2-メチル-3-(メチルチオ)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンは、そのユニークな構造的特徴と科学および産業の様々な分野における潜在的な用途により注目を集めているヘテロ環式化合物です。この化合物は、2-クロロフェニル基、メチル基、およびメチルチオ基で置換されたピロロ[3,4-c]ピリジンコアの存在によって特徴付けられます。
準備方法
合成経路および反応条件
4-(2-クロロフェニル)-2-メチル-3-(メチルチオ)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンの合成は、通常、複数ステップの有機反応を伴います。一般的なアプローチの1つは、適切な前駆体を制御された条件下で環化することです。 例えば、反応は、2-クロロベンズアルデヒドと適切なアミンの縮合から始まり、続いて環化と求核置換によるメチルチオ基の導入が行われる可能性があります .
工業的生産方法
この化合物の工業的生産は、同様の合成経路を伴う場合がありますが、大規模生産に最適化されています。 これには、連続フロー反応器の使用、最適な反応条件のためのハイスループットスクリーニング、および反応効率と収率を向上させるための触媒の使用が含まれます .
化学反応の分析
反応の種類
4-(2-クロロフェニル)-2-メチル-3-(メチルチオ)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、潜在的に異なる誘導体につながる可能性があります。
一般的な試薬および条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、チオールやアミンなどの求核剤が含まれます。 反応条件は、通常、制御された温度、ジクロロメタンやエタノールなどの溶媒、および反応を促進するための触媒を伴います .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、置換反応は様々な官能基を導入して、多様な誘導体の配列につながる可能性があります .
科学研究アプリケーション
4-(2-クロロフェニル)-2-メチル-3-(メチルチオ)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンは、いくつかの科学研究用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます.
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性を調査されています.
医学: 特に新薬の開発における潜在的な治療用途について探求されています.
産業: 特定の特性を持つ特殊化学薬品や材料の製造に利用されます。
科学的研究の応用
4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
4-(2-クロロフェニル)-2-メチル-3-(メチルチオ)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンの作用機序には、生物学的システム内の分子標的および経路との相互作用が含まれます。この化合物は、特定の受容体または酵素に結合してその活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な分子標的および経路は、特定の用途およびコンテキストによって異なる可能性があります。
類似の化合物との比較
類似の化合物
類似の化合物には、他のピロロ[3,4-c]ピリジン誘導体および2-(4-クロロフェニル)-3-メチル-4-(メチルチオ)ピリジン、4-(2-クロロフェニル)-2-メチル-3-(メチルチオ)-1H-ピロロ[3,4-c]ピリジン、2-(2-クロロフェニル)-3-メチル-4-(メチルチオ)ピリジンなどの関連するヘテロ環式化合物が含まれます。
独自性
4-(2-クロロフェニル)-2-メチル-3-(メチルチオ)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンの独自性は、その特定の置換パターンとメチルチオ基の存在にあります。これは、独特の化学的および生物学的特性を付与します。これは、様々な研究および産業用途のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyridine derivatives and related heterocyclic compounds such as:
- 2-(4-Chlorophenyl)-3-methyl-4-(methylthio)pyridine
- 4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-1H-pyrrolo[3,4-c]pyridine
- 2-(2-Chlorophenyl)-3-methyl-4-(methylthio)pyridine
Uniqueness
The uniqueness of 4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione lies in its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H13ClN2O2S |
|---|---|
分子量 |
320.8 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-2-methyl-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
InChI |
InChI=1S/C15H13ClN2O2S/c1-18-14(20)9-7-11(19)17-13(12(9)15(18)21-2)8-5-3-4-6-10(8)16/h3-7,15H,1-2H3,(H,17,19) |
InChIキー |
GVOMTCWDFFAZKG-UHFFFAOYSA-N |
正規SMILES |
CN1C(C2=C(NC(=O)C=C2C1=O)C3=CC=CC=C3Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


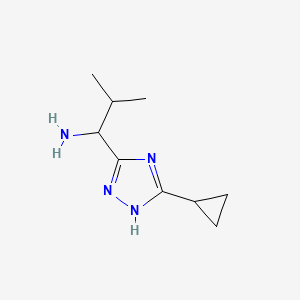
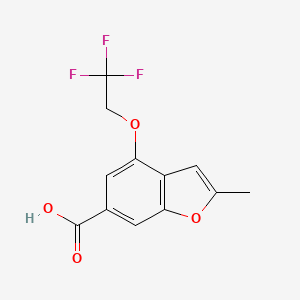

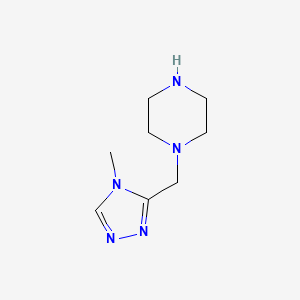
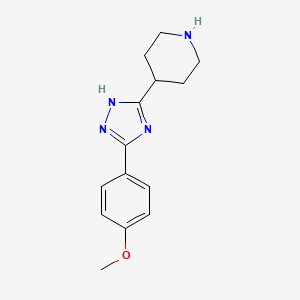



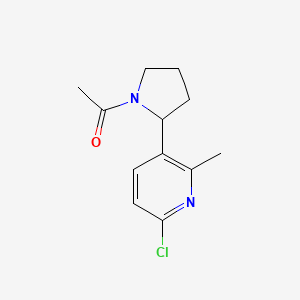
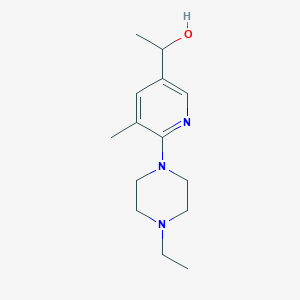
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide](/img/structure/B11806908.png)

